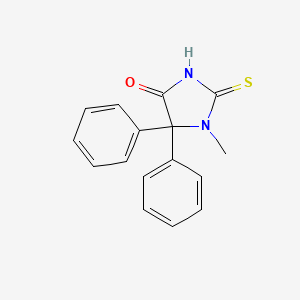

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is a heterocyclic compound with significant interest in the fields of chemistry and pharmacologyIt has a molecular formula of C16H14N2OS and a molecular weight of 282.36 g/mol .

Preparation Methods

The synthesis of 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one typically involves the reaction of phenylglycine methyl ester with phenyl isothiocyanate. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired thiohydantoin derivative . Industrial production methods often utilize similar synthetic routes but may employ different reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Cannabinoid Receptor Ligands

Research has demonstrated that 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one and its derivatives exhibit significant affinity for the human CB1 cannabinoid receptor. A study synthesized a series of thiohydantoins and evaluated their pharmacological properties using a [(35)S]GTPγS binding assay. The findings revealed that certain derivatives, such as 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one, displayed the highest affinity for the CB1 receptor reported to date among thiohydantoins . This suggests potential therapeutic applications in managing conditions influenced by the endocannabinoid system.

Antidiabetic Activity

Recent studies have highlighted the antidiabetic potential of novel 1,3,5-trisubstituted-2-thioxoimidazolidin-4-one analogues. These compounds were designed to inhibit carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which play crucial roles in glucose metabolism. The synthesized compounds exhibited considerable inhibitory activity against these enzymes, indicating their potential as therapeutic agents for diabetes management . Notably, one compound demonstrated a high scavenging activity against DPPH free radicals and a low potential to produce reactive oxygen species (ROS), further supporting its antioxidant properties .

Synthesis of New Derivatives

The synthesis of new derivatives from this compound has been explored for their antimicrobial properties. For instance, the compound was reacted with hydrazine hydrate to yield new imidazolines with potential antimicrobial activity against various pathogens . These derivatives were characterized using spectroscopic methods and showed promising results in preliminary antimicrobial assays.

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity. Molecular modeling studies have been employed to elucidate how structural modifications influence binding affinity at target receptors like CB1 and enzyme active sites . These insights can guide future synthetic efforts to enhance the efficacy of these compounds.

Data Tables

| Compound Name | Activity Type | Target | Affinity/IC50 |

|---|---|---|---|

| 5,5'-bis-(4-iodophenyl)-3-butyl-2-thioxoimidazolidin-4-one | Cannabinoid receptor ligand | CB1 receptor | Highest reported |

| Compound 5a | Antidiabetic | α-Amylase, α-Glucosidase | IC50 = 51.75 µg/mL |

| Hydrazine derivative | Antimicrobial | Various pathogens | Preliminary activity observed |

Mechanism of Action

The mechanism of action of 1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. For instance, its ability to form complexes with iodine makes it effective in treating hyperthyroidism by inhibiting the synthesis of thyroid hormones . The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is part of a broader class of thiohydantoin derivatives. Similar compounds include:

5,5-Diphenyl-2-thioxoimidazolidin-4-one: Lacks the methyl group at the 1-position.

2-Thioxoimidazolidin-4-one: A simpler structure without the phenyl groups.

1-Methyl-2-thioxoimidazolidin-4-one: Similar but lacks the phenyl groups at the 5-position

Biological Activity

1-Methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C16H15NOS

- Molecular Weight : 269.36 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In vitro studies have shown its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. It has been tested against several cancer cell lines, showing promising results in inhibiting proliferation.

Antioxidant Activity

The compound also displays antioxidant properties, which are vital in reducing oxidative stress in cells. This activity is attributed to its ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various thioxoimidazolidin derivatives, including this compound. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 16 µg/mL .

- Anticancer Activity : In a study focused on cancer cell lines, this compound was shown to induce apoptosis in human breast cancer cells (MCF-7) with an IC50 value of 12 µM. The mechanism involved the activation of caspase pathways leading to programmed cell death .

- Antioxidant Properties : A comparative analysis revealed that this compound exhibited a significant increase in total antioxidant capacity (TAC) when tested against standard antioxidants like ascorbic acid .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction has been observed.

- Free Radical Scavenging : The thioxo group is believed to play a crucial role in scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-methyl-5,5-diphenyl-2-thioxoimidazolidin-4-one, and how can reaction conditions be optimized to minimize by-products?

- Methodology : Use cycloaddition reactions between ethyl isocyanoacetate and imidoyl chlorides, as described in analogous imidazole syntheses. Optimize solvent choice (e.g., ethanol or THF), temperature (reflux conditions), and stoichiometry. Monitor reaction progress via TLC and purify using recrystallization from DMF-EtOH (1:1) mixtures to remove impurities .

Q. Which spectroscopic techniques are essential for characterizing the purity and structure of this compound?

- Methodology : Employ 1H- and 13C-NMR to confirm backbone structure and substituent positions. Use HRMS for molecular weight validation and IR spectroscopy to identify thioxo (C=S) and carbonyl (C=O) groups. Cross-validate with single-crystal X-ray diffraction for unambiguous structural confirmation .

Q. How can researchers assess the compound’s efficacy as a corrosion inhibitor in acidic environments?

- Methodology : Conduct weight loss measurements, electrochemical tests (potentiodynamic polarization, EIS), and surface analysis (SEM/EDX) in 1 M HCl. Compare inhibition efficiency (η%) across concentrations (e.g., 0.1–1 mM) and temperatures (298–328 K). Use Langmuir adsorption isotherms to model surface interactions .

Advanced Research Questions

Q. How do computational methods like DFT and molecular dynamics (MD) simulations enhance the interpretation of experimental corrosion inhibition data?

- Methodology : Perform DFT calculations to determine electron density profiles (e.g., HOMO/LUMO energies) and identify reactive sites. Use MD simulations to model adsorption behavior on Fe(110) surfaces in acidic media. Correlate computational results with experimental η% values to validate mechanisms (e.g., physisorption vs. chemisorption) .

Q. What strategies can resolve contradictions between experimental binding affinities and computational predictions for CB1 receptor interactions?

- Methodology : Re-evaluate force field parameters in MD simulations to better approximate ligand-receptor dynamics. Validate docking results with experimental SAR data, focusing on substituent effects (e.g., halogenated aryl groups enhance affinity). Use [(35)S]GTPγS assays to confirm inverse agonism trends .

Q. How can structure-activity relationship (SAR) studies be systematically designed to optimize pharmacological activity?

- Methodology : Synthesize derivatives with varied substituents (e.g., alkyl chains, halogens) at positions 3 and 5. Test affinity via competitive binding assays (CB1/CB2 receptors). Calculate lipophilicity (logP) and molecular electrostatic potentials to identify critical parameters for activity. Prioritize compounds with >95% inhibition in preliminary screens .

Q. What experimental approaches address thermal instability observed during biological testing?

- Methodology : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds. Stabilize formulations using co-solvents (e.g., PEG 400) or lyophilization. Monitor stability via accelerated aging studies (40°C/75% RH) with HPLC purity checks .

Q. Data Analysis & Interpretation

Q. How should researchers analyze temperature-dependent corrosion inhibition efficiency discrepancies?

- Methodology : Apply Arrhenius equations to evaluate activation energies (Ea) for corrosion processes. Use statistical tools (e.g., ANOVA) to assess significance of temperature effects. If inhibition decreases at higher temperatures, propose competing mechanisms (e.g., desorption vs. degradation) .

Q. What statistical frameworks are suitable for validating reproducibility in synthetic yields?

- Methodology : Implement triplicate syntheses with identical conditions. Calculate relative standard deviation (RSD) for yields. Use Design of Experiments (DoE) to identify critical variables (e.g., catalyst loading, reaction time) impacting reproducibility .

Q. Cross-Disciplinary Applications

Q. Can this compound’s thioxoimidazolidinone scaffold be adapted for antimicrobial or anticancer applications?

Properties

Molecular Formula |

C16H14N2OS |

|---|---|

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-methyl-5,5-diphenyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C16H14N2OS/c1-18-15(20)17-14(19)16(18,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3,(H,17,19,20) |

InChI Key |

WXMHBVIXLIKIFL-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=S)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.